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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of
TFAX 594, SE, a red fluorescent, amine-reactive dye. Detailed experimental protocols and data
are presented to facilitate its effective use in bioconjugation for research and drug
development.

Core Chemistry of TFAX 594, SE

TFAX 594, SE (Succinimidyl Ester) is a member of the succinimidyl ester family of fluorescent
dyes. The core of its utility lies in the N-hydroxysuccinimide (NHS) ester functional group. This
group is highly reactive towards primary amines, such as the e-amino group of lysine residues
found on the surface of proteins and antibodies.[1][2]

The reaction, known as acylation, proceeds readily under mild basic conditions (pH 7-9) and
results in the formation of a stable, covalent amide bond between the dye and the target
biomolecule.[3][4] This robust linkage is crucial for the creation of fluorescently labeled
conjugates that can withstand various experimental conditions. One of the key advantages of
NHS esters is their relative stability in aqueous solutions compared to other highly reactive
compounds, allowing for controlled and efficient labeling.[5] However, it is important to note that
NHS esters are susceptible to hydrolysis, a competing reaction that can reduce labeling
efficiency. Therefore, careful control of pH and reaction time is essential for optimal
conjugation.
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Below is a diagram illustrating the reaction mechanism:
Reaction of TFAX 594, SE with a Primary Amine

TFAX 594, SE +
(Succinimidyl Ester)

Primary Amine
(e.g., on a Protein)

N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Reaction of TFAX 594, SE with a Primary Amine

Properties of TFAX 594, SE

TFAX 594, SE is a bright and photostable red fluorescent dye. A significant advantage of this
dye is its insensitivity to pH over a wide range (pH 4-10), ensuring consistent fluorescence in

various biological buffers.

Spectral and Physicochemical Properties

The key spectral and physical characteristics of TFAX 594, SE are summarized in the table

below.
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Property Value Reference
Excitation Maximum (Aabs) ~590 nm
Emission Maximum (Aem) ~617 nm

Molar Extinction Coefficient () 92,000 M-1cm-1

Quantum Yield (®) 0.66

Molecular Weight (M.Wt) 819.85 g/mol
Formula C39H37N3013S2
Reactive Group NHS ester
Reactivity Primary amines
Solubility Soluble in DMSO

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of TFAX 594, SE to
proteins and antibodies, followed by purification and characterization of the resulting conjugate.

Protein and Antibody Labeling with TFAX 594, SE

This protocol is a general guideline for labeling proteins and antibodies. Optimal conditions
may vary depending on the specific biomolecule.

Materials:

Protein or antibody to be labeled (in an amine-free buffer like PBS)

TFAX 594, SE

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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e Quenching solution (e.g., 1 M Tris-HCI, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
 Purification column (e.g., Sephadex G-25) or spin desalting column
Procedure:
o Prepare the Protein Solution:
o Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

o Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with
the labeling reaction.

e Prepare the TFAX 594, SE Stock Solution:

o Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent
moisture condensation.

o Prepare a 10 mg/mL stock solution of TFAX 594, SE in anhydrous DMSO. This should be
done immediately before use as NHS esters are moisture-sensitive.

o Perform the Conjugation Reaction:

o Slowly add the calculated amount of TFAX 594, SE stock solution to the protein solution
while gently stirring or vortexing. A common starting molar ratio of dye to protein is 10:1 to
20:1.

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.
e Quench the Reaction:

o Add the quenching solution to the reaction mixture to stop the reaction by consuming any
unreacted TFAX 594, SE.

o Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate
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It is crucial to remove any unconjugated TFAX 594, SE from the labeled protein to prevent
background fluorescence.

Procedure using a Spin Desalting Column:

Equilibrate the spin desalting column with the desired storage buffer (e.g., PBS).

Load the quenched reaction mixture onto the center of the resin bed.

Centrifuge the column according to the manufacturer's instructions.

The purified, labeled protein will be collected in the eluate.

Characterization of the Conjugate

After purification, it is important to determine the degree of labeling (DOL), which is the average
number of dye molecules conjugated to each protein molecule.

Procedure:

e Measure the absorbance of the conjugate solution at 280 nm (A280) and at the excitation
maximum of TFAX 594 (~590 nm, A590).

o Calculate the protein concentration using the following formula:
o Protein Concentration (M) = [A280 - (A590 x CF)] / eprotein

» Where CF is the correction factor for the dye's absorbance at 280 nm (typically around
0.1-0.3 for similar dyes) and eprotein is the molar extinction coefficient of the protein at
280 nm.

o Calculate the Degree of Labeling (DOL) using the following formula:
o DOL = A590 / (edye x Protein Concentration (M))

= Where edye is the molar extinction coefficient of TFAX 594, SE (92,000 M-1cm-1).

Experimental Workflow
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The following diagram illustrates a typical workflow for labeling a protein with TFAX 594, SE,
from initial preparation to final characterization.

Protein Labeling Workflow with TFAX 594, SE

Preparation
Prepare Protein Solution Prepare TFAX 594, SE
(Amine-free buffer, pH 8.3-8.5) Stock Solution (DMSO)
Rea&:tion /
Conjugation Reaction
(1 hr, RT, dark)
Quench Reaction
(e.g., Tris or Hydroxylamine)

Purification
\ 4

Purify Conjugate
(e.g., Spin Desalting Column)
Characterization

Measure Absorbance
(280 nm & 590 nm)

Calculate Degree of Labeling (DOL)

:

Store Conjugate
(4°C or -20°C, protected from light)
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Protein Labeling Workflow with TFAX 594, SE

Applications

Due to its bright red fluorescence and stable protein conjugates, TFAX 594, SE is suitable for a
variety of applications, including:

+ Flow Cytometry: For the identification and sorting of cells based on the presence of specific
surface markers labeled with TFAX 594.

¢ Fluorescence Microscopy: Including 2-photon excitation microscopy and super-resolution
techniques like dSTORM, for high-resolution imaging of cellular structures and processes.

o Immunofluorescence Assays: For the detection and localization of antigens in cells and
tissues.

e Protein Labeling for Tracking and Quantification: To study protein dynamics, localization, and
interactions within living cells.

Conclusion

TFAX 594, SE is a versatile and robust fluorescent dye for the labeling of proteins and other
biomolecules containing primary amines. Its favorable spectral properties, pH insensitivity, and
the stability of the resulting conjugates make it a valuable tool for a wide range of applications
in biological research and drug development. By following the detailed protocols and
understanding the underlying chemistry presented in this guide, researchers can effectively
utilize TFAX 594, SE to generate high-quality fluorescent probes for their specific experimental
needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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